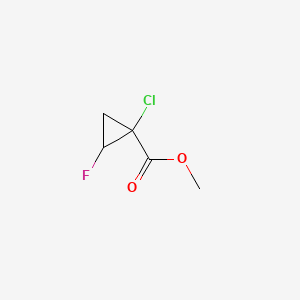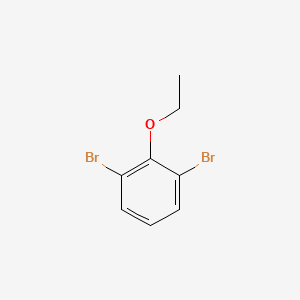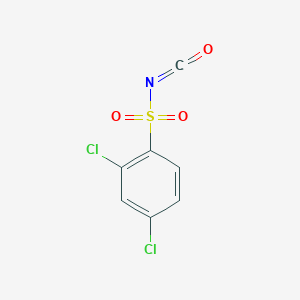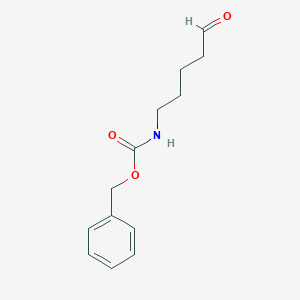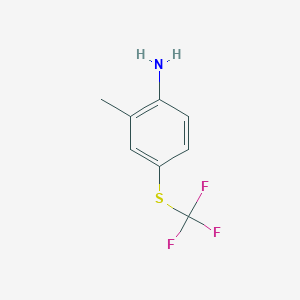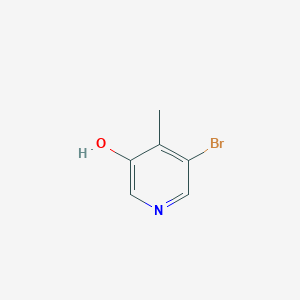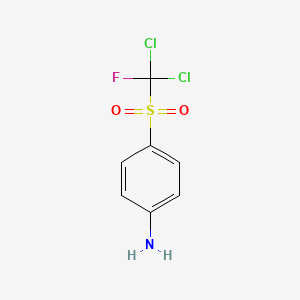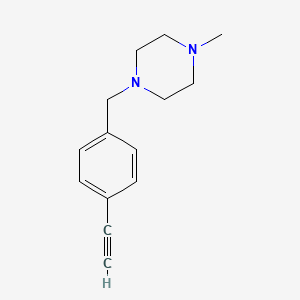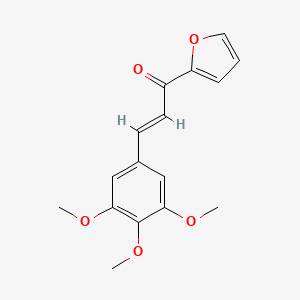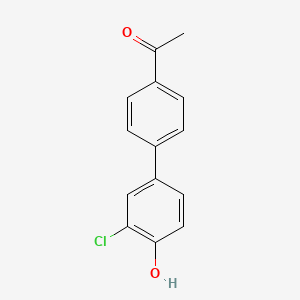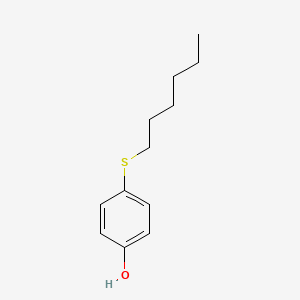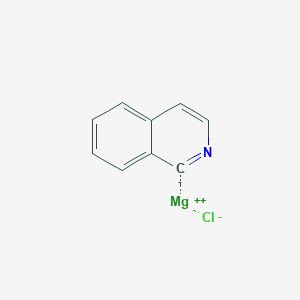
Isoquinolin-1-ylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolin-1-ylmagnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound, specifically, is derived from isoquinoline, a heterocyclic aromatic organic compound. This reagent is valuable in various chemical reactions, particularly in the formation of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylmagnesium chloride is typically prepared by reacting isoquinoline with magnesium in the presence of an alkyl halide, such as methyl chloride or ethyl chloride. The reaction is carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction can be represented as follows:
Isoquinoline+Mg+Alkyl Halide→Isoquinolin-1-ylmagnesium chloride
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques.
化学反应分析
Types of Reactions: Isoquinolin-1-ylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous conditions.
Substitution Reactions: Often requires the presence of a halide and an appropriate solvent.
Coupling Reactions: May involve the use of palladium catalysts and specific ligands.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Isoquinolines: Resulting from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
科学研究应用
Isoquinolin-1-ylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of isoquinolin-1-ylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
相似化合物的比较
Phenylmagnesium chloride: Another Grignard reagent with similar reactivity but derived from benzene.
Pyridylmagnesium chloride: Similar to isoquinolin-1-ylmagnesium chloride but derived from pyridine.
Quinolin-1-ylmagnesium chloride: Similar structure but derived from quinoline.
Uniqueness: this compound is unique due to its isoquinoline backbone, which imparts specific reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of isoquinoline derivatives and related compounds.
属性
IUPAC Name |
magnesium;1H-isoquinolin-1-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.ClH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNNIIWJBHVTRS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=NC=CC2=C1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

